1-Piperazineethanol, 4-(2-(o-methylsulfonylphenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-
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Overview
Description
1-Piperazineethanol, 4-(2-(o-methylsulfonylphenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(2-(o-methylsulfonylphenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Piperazineethanol, 4-(2-(o-methylsulfonylphenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidines and related heterocyclic compounds. Compared to these, 1-Piperazineethanol, 4-(2-(o-methylsulfonylphenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- is unique due to its specific structural features and the presence of the piperazineethanol moiety . This uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
3458-58-0 |
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Molecular Formula |
C20H25N5O3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[4-[[2-(2-methylsulfonylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H25N5O3S/c1-29(27,28)18-6-3-2-5-16(18)19-17(25-8-4-7-21-20(25)22-19)15-24-11-9-23(10-12-24)13-14-26/h2-8,26H,9-15H2,1H3 |
InChI Key |
JPXPOSJCHBLQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=C(N3C=CC=NC3=N2)CN4CCN(CC4)CCO |
Origin of Product |
United States |
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